2,5-Methano-1lambda~6~-1lambda~6~,2-benzothiazepine-1,1(5H)-dione
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Overview
Description
5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide is a chemical compound with the molecular formula C10H9NO2S . It is a member of the benzothiazepine family, which is known for its diverse range of biological activities. This compound is characterized by its unique structure, which includes a methano bridge and a benzothiazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzothiazepine derivative with an oxidizing agent to introduce the dioxide functionality . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide may involve large-scale synthesis using batch reactors. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazepine ring .
Scientific Research Applications
5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and diuretic properties.
Benzthiazide: Used to treat hypertension and edema by promoting water loss from the body.
Uniqueness
5H-2,5-Methano-1,2-benzothiazepine 1,1-dioxide is unique due to its methano bridge and the specific arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from other benzothiazepine derivatives .
Properties
CAS No. |
139021-60-6 |
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Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
8λ6-thia-9-azatricyclo[7.2.1.02,7]dodeca-2,4,6,10-tetraene 8,8-dioxide |
InChI |
InChI=1S/C10H9NO2S/c12-14(13)10-4-2-1-3-9(10)8-5-6-11(14)7-8/h1-6,8H,7H2 |
InChI Key |
QSFPNPIBTDKELG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CN1S(=O)(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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